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Compound of Interest

Carbamic acid, butyl-, 2-propynyl!
Compound Name:
ester

Cat. No.: B146780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear
Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the
spectral characteristics of the compound, outlines the experimental protocols for data
acquisition, and presents a logical workflow for its structural elucidation.

Spectroscopic and Spectrometric Data

The structural integrity of propargyl butylcarbamate has been confirmed through *H NMR, 3C
NMR, and mass spectrometry. The quantitative data obtained from these analyses are
summarized in the tables below for clear reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Data

The 'H NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform
(CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
4.75 S 2H -O-CH2-C=CH
3.2 m 2H -NH-CH2z-CH2-
2.5 S 1H -C=CH
1.4 m 4H -CH2-CH2-CH2-CHs
1.0 t 3H -CHz2-CHs

Table 1: *H NMR Spectral Data of Propargyl Butylcarbamate.[1]

3C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The following 3C NMR chemical shifts have been predicted using computational methods and
are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values
are reported in ppm.

Chemical Shift (8) (ppm) Assighment
155.8 C=0 (Carbamate)
79.9 -O-CH2-C=CH
75.1 -O-CH2-C=CH

52.5 -O-CH2-C=CH
41.0 -NH-CH2z-CH:-

31.8 -CH2-CH2-CHz2-CHs
19.8 -CH2-CH2-CH2-CHs
13.7 -CHz2-CHs

Table 2: Predicted 3C NMR Spectral Data of Propargyl Butylcarbamate.

Mass Spectrometry Data
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The mass spectrum of propargy! butylcarbamate was obtained using Gas Chromatography-
Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major
fragments are listed below.

m/z Relative Intensity Assighment

155 - [M]* (Molecular lon)
112 100% [M - CsHsO]*

74 - [CaH10N]*

57 - [CaHs]*

56 - [CaHs]*

Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[1]

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the NMR and
mass spectrometry data for propargyl butylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of propargyl butylcarbamate (5-10 mg) is prepared by
dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCls). A
small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the
chemical shifts to O ppm. The solution is then filtered into a standard 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
suitable frequency (e.g., 400 MHz for *H and 100 MHz for 13C). For *H NMR, standard
acquisition parameters are used. For 3C NMR, a proton-decoupled spectrum is typically
acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC) to ensure separation from any impurities. Electron lonization (El) is a
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common method for the analysis of small organic molecules like propargy! butylcarbamate. In
this process, the sample molecules in the gas phase are bombarded with a high-energy
electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records
the abundance of each ion, generating a mass spectrum that provides information about the
molecular weight and the structure of the fragments.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and
the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.
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Caption: Experimental workflow for NMR and MS analysis.
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Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Propargyl
Butylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146780#nmr-and-mass-spectrometry-of-propargyl-
butylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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